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molecular formula C6H8ClN3O B8671351 1-(2-Chloroethyl)cytosine CAS No. 73000-44-9

1-(2-Chloroethyl)cytosine

Cat. No. B8671351
M. Wt: 173.60 g/mol
InChI Key: TYVGLQADBCWKEI-UHFFFAOYSA-N
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Patent
US06740642B2

Procedure details

B] 1-(2-Chloroethyl)-4-amino-2-1H-pyrimidinone was prepared according to example 14C from 3.8 g 1-(2-hydroxyethyl)-4-amino-2-1H-pyrimidinone and 60 ml thionyl chloride. 3.2 g (97%) of crude product were obtained and used without further purification. Recrystallization was omitted in this case due to decomposition. Rf: 0.51 (ethyl acetate/acetone/acetic acid/H2O 6:2:1:1).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][N:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[N:6][C:5]1=[O:11].S(Cl)([Cl:14])=O>>[Cl:14][CH2:2][CH2:3][N:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[N:6][C:5]1=[O:11]

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
OCCN1C(N=C(C=C1)N)=O
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCN1C(N=C(C=C1)N)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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